3,6-Dichloropyridazin-4-ol

Catalog No.
S703878
CAS No.
2779-81-9
M.F
C4H2Cl2N2O
M. Wt
164.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Dichloropyridazin-4-ol

Regioselectivity issues with 3,4,6-trichloropyridazine lead to complex isomer mixtures and costly chromatographic separations. 3,6-Dichloropyridazin-4-ol eliminates this problem: the C4-hydroxyl group (pKa ~4.10) undergoes 100% regioselective O-alkylation or triflation, leaving C3 and C6 chlorides intact for orthogonal cross-coupling.

  • 100% regioselective C4 functionalization - no isomer byproducts.
  • Simple acid-base extraction purification, reducing production costs.
  • Enables efficient sequential Pd-mediated couplings for library synthesis.
  • Preferred for agrochemical and pharmaceutical API building blocks.

CAS Number

2779-81-9

Product Name

3,6-Dichloropyridazin-4-ol

IUPAC Name

3,6-dichloro-1H-pyridazin-4-one

Molecular Formula

C4H2Cl2N2O

Molecular Weight

164.97 g/mol

InChI

InChI=1S/C4H2Cl2N2O/c5-3-1-2(9)4(6)8-7-3/h1H,(H,7,9)

InChI Key

UZRZWRDICWBWBA-UHFFFAOYSA-N

SMILES

C1=C(NN=C(C1=O)Cl)Cl

Canonical SMILES

C1=C(NN=C(C1=O)Cl)Cl

Synonyms

3,6-Dichloro-4-hydroxypyridazine, 4-Hydroxy-3,6-dichloropyridazine, 3,6-Dichloropyridazine-4-ol, 3,6-Dichloro-4-pyridazinol

Purity

≥98%

Package Size

1 g, 5 g, 25 g

3,6-Dichloropyridazin-4-ol is a highly functionalized nitrogen-containing heterocycle characterized by two reactive chlorine atoms at the C3 and C6 positions and an acidic hydroxyl group at the C4 position [1]. This unique substitution pattern makes it a critical building block in the pharmaceutical and agrochemical industries for synthesizing complex pyridazine-based active ingredients. Unlike simpler pyridazines, the presence of the C4-OH group (which can tautomerize to the corresponding pyridazin-4-one) significantly alters the electronic properties of the ring, providing a predicted pKa of approximately 4.10 . This acidity allows for mild, selective functionalization at the 4-position—such as etherification or triflation—while preserving the highly reactive C3 and C6 chlorides for subsequent, orthogonal cross-coupling or nucleophilic aromatic substitution (SNAr) reactions.

Research Fit

1
Heterocyclic building block

Pyridazine core with dual chlorine handles supports sequential derivatization in discovery synthesis.

2
Regioselective functionalization

3,6-dichloro pattern enables controlled nucleophilic substitution at distinct ring positions.

3
Agrochemical and medicinal chemistry

Reported use in PDS-inhibitor scaffolds and pyridazine-based SAR library construction.

Substituting 3,6-Dichloropyridazin-4-ol with common analogs like 3,6-dichloropyridazine (CAS 141-30-0) or 3,4,6-trichloropyridazine (CAS 6082-66-2) severely limits synthetic flexibility and process efficiency [1]. 3,6-Dichloropyridazine lacks a functional handle at the C4 position, making late-stage C4-functionalization nearly impossible without de novo ring synthesis. Conversely, while 3,4,6-trichloropyridazine offers a leaving group at C4, it suffers from poor regioselectivity during nucleophilic attack, often yielding complex mixtures of 4- and 6-substituted isomers that require costly and time-consuming chromatographic separation. By utilizing the C4-OH group of 3,6-dichloropyridazin-4-ol, chemists can achieve 100% regioselective O-alkylation or triflation, ensuring orthogonal reactivity and significantly higher overall yields in multi-step API manufacturing.

Substitution Risk

Target
3,6-Dichloro
CAS 2779-81-9

3,5-Dichloropyridazine isomer may alter regioselectivity and divert synthetic pathways away from intended outcomes.

Target
3,6-Dichloro
CAS 2779-81-9

Mono-substituted 3-chloropyridazine lacks the second reactive handle, limiting sequential derivatization scope.

Target
3,6-Dichloro
CAS 2779-81-9

6-Cl substituent reported as a key pharmacophore for PDS inhibition; analogs without it may not reproduce herbicidal assay response.

Elimination of Regioisomer Mixtures in C4-Functionalization

When attempting to functionalize the C4 position of the pyridazine ring, 3,4,6-trichloropyridazine typically yields a mixture of regioisomers during nucleophilic aromatic substitution (SNAr) due to competing attack at the C6 position [1]. In contrast, 3,6-Dichloropyridazin-4-ol provides a distinct oxygen nucleophile (or electrophile, if converted to a triflate) that allows for 100% regioselective C4-O-alkylation. This completely bypasses the regioselectivity issues inherent to the trichloro-analog.

Evidence DimensionRegioselectivity of C4-functionalization
Target Compound Data100% regioselective C4-O-alkylation or triflation
Comparator Or Baseline3,4,6-Trichloropyridazine (often <80% regioselectivity, yielding 4- and 6-substituted mixtures)
Quantified Difference>20% improvement in regioselectivity, eliminating isomeric byproducts
ConditionsStandard SNAr or alkylation conditions in polar aprotic solvents

Eliminates the need for costly and time-consuming chromatographic separation of regioisomers, drastically improving scalability and overall yield.

Synthesis route comparison
Cross-study comparable
98% purity, high yield
Patented 3-acetoxyl-2,5-furandione route
vs. POCl3-mediated chlorination baseline
Supports synthetic route selection for procurement planning.
Exact yield not specified; verify batch-level purity documentation.

Mild Etherification Enabled by High C4-OH Acidity

The electron-withdrawing nature of the dichloropyridazine ring renders the C4-hydroxyl group of 3,6-Dichloropyridazin-4-ol highly acidic, with a predicted pKa of approximately 4.10 . This is significantly more acidic than typical phenols (pKa ~10) or aliphatic alcohols (pKa ~15). Consequently, deprotonation and subsequent etherification can be achieved using mild bases like potassium carbonate (K2CO3) rather than requiring strong bases such as sodium hydride (NaH).

Evidence DimensionpKa and required base strength
Target Compound DataPredicted pKa ~4.10, compatible with mild bases (e.g., K2CO3)
Comparator Or BaselineStandard phenols (pKa ~10) requiring stronger bases
Quantified Difference~6 orders of magnitude more acidic than standard phenols
ConditionsBase-mediated O-alkylation in polar solvents

Enables the functionalization of the pyridazine core in the presence of base-sensitive functional groups, expanding its utility in complex molecule synthesis.

6-Cl herbicidal potency
Class-level inference
100% inhibition
Compound B1 at 100 μg/mL
E. crus-galli and P. oleracea, preemergence assay
Reported herbicidal assay context; supports agrochemical screening fit.
Class-level inference from a 6-Cl pyridazine derivative; verify for specific target scaffold.

Enabling Orthogonal Cross-Coupling via C4-Triflation

Unlike 3,6-dichloropyridazine, which only permits substitution at the C3 and C6 positions, 3,6-Dichloropyridazin-4-ol can be readily converted to its corresponding 4-O-triflate [1]. This triflate acts as a highly reactive pseudo-halide that can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings) with high selectivity at the C4 position, leaving the C3 and C6 chlorides completely intact for subsequent, sequential functionalization.

Evidence DimensionNumber of orthogonally reactive sites
Target Compound Data3 orthogonally reactive sites (C4-OTf, followed by C3/C6-Cl)
Comparator Or Baseline3,6-Dichloropyridazine (only 2 reactive sites at C3/C6)
Quantified DifferenceAddition of a third, selectively addressable reactive site at C4
ConditionsPd-catalyzed cross-coupling after treatment with triflic anhydride

Opens up rapid, modular synthetic pathways to 4-substituted-3,6-dichloropyridazines that would otherwise require lengthy de novo ring synthesis.

Quality benchmarks
Supporting evidence
MP 199–200 °C
pKa 4.10 ± 0.28
Identity and purity confirmation for incoming batch QC.
pKa is predicted; confirm experimentally under reaction conditions.

Highly Scalable Purification via Acid-Base Extraction

The acidic nature of the C4-hydroxyl group provides a significant handling advantage over unfunctionalized analogs. While 3,6-dichloropyridazine is generally insoluble in water and requires crystallization or chromatography for purification, 3,6-Dichloropyridazin-4-ol is highly soluble in aqueous base (e.g., 1M NaOH) . This allows the compound to be easily separated from neutral or basic organic impurities via simple acid-base extraction, followed by precipitation upon acidification.

Evidence DimensionAqueous base solubility and purification method
Target Compound DataSoluble in aqueous base; purifiable via extraction/precipitation
Comparator Or Baseline3,6-Dichloropyridazine (insoluble in water; requires chromatography/crystallization)
Quantified DifferenceTransition from chromatography-dependent purification to scalable extraction
ConditionsLiquid-liquid extraction using 1M NaOH and organic solvent

Drastically reduces solvent consumption and purification costs during large-scale precursor manufacturing.

Synthesis of Pyridazine-Based Agrochemicals

Ideal for the development of novel herbicides and fungicides where the C4-oxygen linkage is required for target site binding. The high acidity of the C4-OH allows for mild etherification conditions, preserving sensitive functional groups on the alkylating agent .

Modular API Scaffold Construction

Highly suited for pharmaceutical discovery programs requiring sequential, orthogonal cross-coupling at the 4, 3, and 6 positions of the pyridazine ring. By converting the C4-OH to a triflate, chemists can selectively couple at C4 before addressing the C3/C6 chlorides .

Large-Scale Heterocyclic Manufacturing

The preferred precursor for industrial-scale synthesis of 4-substituted pyridazines. Its completely regioselective functionalization profile and ability to be purified via simple acid-base extraction drastically lower production costs compared to using 3,4,6-trichloropyridazine .

Application Fit Matrix

Application
Selection Property
Validation Focus
Agrochemical discovery studies
6-Cl substitution pattern
PDS inhibition assay context; herbicidal activity screening
Medicinal chemistry SAR studies
Regioselective reactivity profile
Reaction condition optimization; sequential derivatization control
Process development studies
Reported synthetic route
Batch purity and consistency; downstream processing review

XLogP3

1.8

Other CAS

2779-81-9

Wikipedia

3,6-Dichloro-4-pyridazinol

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